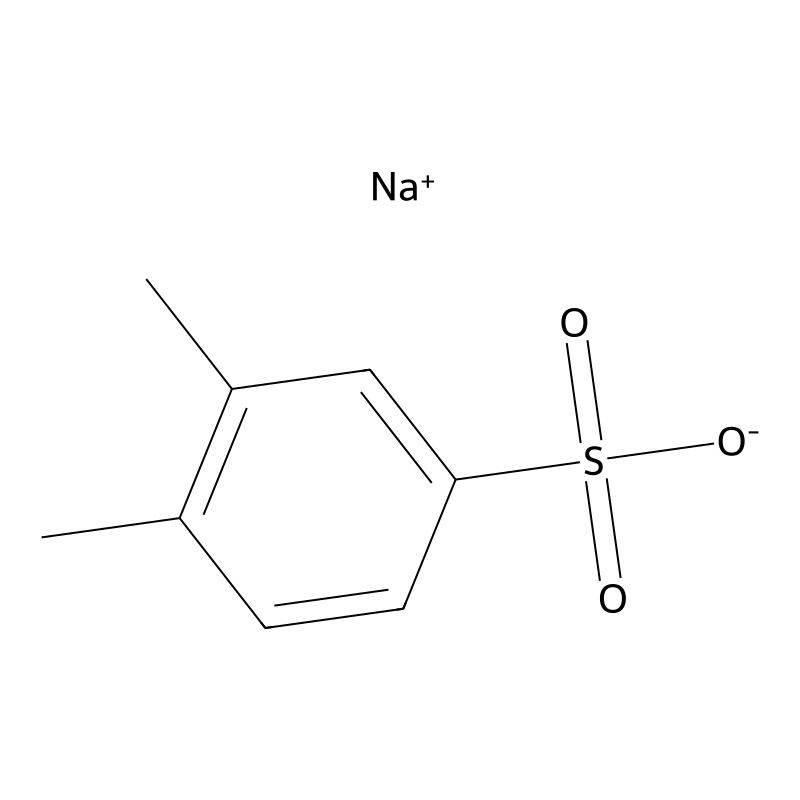

Sodium xylenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Solubilization

Sodium xylenesulfonate enhances the solubility of poorly water-soluble compounds. This is particularly useful in biochemical and biophysical research, where studying the properties of hydrophobic molecules, such as proteins, membranes, and lipids, is crucial. By increasing the solubility of these molecules, sodium xylenesulfonate facilitates their interaction with water-based solutions and enables various analytical techniques like spectroscopy and chromatography .

Membrane Disruption

Sodium xylenesulfonate can disrupt the structure and permeability of cell membranes. This property is utilized in studies investigating membrane protein function, drug-membrane interactions, and cellular uptake mechanisms .

Protein Purification

Due to its mild detergent-like properties, sodium xylenesulfonate can be employed in protein purification protocols to remove contaminating molecules while maintaining protein integrity .

Other Applications

Additionally, sodium xylenesulfonate finds uses in various research areas, including:

Sodium xylenesulfonate is the sodium salt of dimethylbenzenesulfonic acid, characterized by the formula (CH₃)₂C₆H₃SO₃Na. It appears as a clear, pale yellow liquid or white crystalline powder with a faint odor. This compound is classified as a hydrotrope, enhancing the solubility of organic compounds in water, which makes it particularly useful in various industrial applications. It has a melting point of approximately 27 °C and a boiling point of 157 °C, with a density of 1.17 g/mL at 25 °C .

- Detergency: SXS can act as a hydrotrope. Hydrotropes increase the water solubility of other hydrophobic substances by interacting with them through their hydrophobic regions. This property makes SXS useful in detergents and cleaning formulations [].

- Dispersion: SXS can help disperse pigments, dyes, and other insoluble materials in aqueous solutions [].

Sodium xylenesulfonate can be synthesized through various methods:

- Sulfonation of Xylenes: The primary method involves sulfonating mixed xylene isomers with sulfuric acid followed by neutralization with sodium hydroxide.

- Direct Reaction: Another approach includes directly reacting dimethylbenzene with sulfur trioxide or chlorosulfonic acid to produce the sulfonic acid form, which is then converted to its sodium salt .

Sodium xylenesulfonate has diverse applications across various industries:

- Detergents: It acts as a hydrotropic agent in household cleaning products, enhancing solubility and stability.

- Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Electroplating: Serves as a base material in electroplating solutions.

- Agriculture: Functions as an ingredient in pesticides and herbicides due to its ability to enhance solubility .

Studies have shown that sodium xylenesulfonate can enhance the solubility of other compounds when used in conjunction with surfactants. Its cooperative interactions with amphiphilic substances like lecithin demonstrate its effectiveness in improving solubility profiles in aqueous solutions . Additionally, it has been evaluated for potential toxicological effects but generally shows low acute toxicity levels .

Sodium xylenesulfonate shares structural similarities with several other sulfonates. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium benzenesulfonate | C₆H₅SO₃Na | More commonly used in detergents; simpler structure. |

| Sodium dodecylbenzenesulfonate | C₁₂H₁₈NaO₃S | Used extensively as a surfactant; larger hydrophobic tail. |

| Sodium lauryl sulfate | C₁₂H₂₅NaO₄S | Very effective surfactant; used in personal care products. |

| Sodium octyl sulfate | C₈H₁₇NaO₄S | Primarily used in laboratory settings; shorter carbon chain. |

Uniqueness of Sodium Xylenesulfonate

Sodium xylenesulfonate's unique feature lies in its ability to function effectively as a hydrotrope while also serving as a catalyst in various organic reactions. Its dual functionality makes it particularly valuable for formulations requiring both solubilization and catalytic properties. Unlike other sulfonates that may focus solely on surfactant properties, sodium xylenesulfonate provides versatility across multiple applications within industrial and pharmaceutical contexts .

Sodium xylenesulfonate exhibits distinctive solubility behavior that reflects its ionic nature and hydrotropic functionality. The compound demonstrates exceptional water solubility, with reported values ranging from 40 grams per 100 milliliters at 20°C under standard conditions to as high as 664 grams per liter in alkaline aqueous media at pH approximately 11.96 [1] [2]. This remarkable aqueous solubility stems from the complete ionic dissociation of the sulfonate group, which creates strong electrostatic interactions with water molecules through the hydrated sodium cation and the negatively charged sulfonate anion [1] [3].

Table 1: Comprehensive Physicochemical Properties of Sodium Xylenesulfonate

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 208.21 g/mol | Multiple sources [1] [3] [4] [5] |

| Melting Point | 27°C - >300°C | Multiple sources [1] [6] [5] [7] |

| Boiling Point | 157°C - 545°C | Multiple sources [6] [5] [7] |

| Density at 20°C | 1.17 g/cm³ | Multiple sources [8] [9] [10] |

| Water Solubility at 20°C | 40-66.4 g/100mL | Multiple sources [1] [2] [5] |

| pH (3% solution) | 7.0 - 9.0 | Multiple sources [8] [9] [10] |

| Partition Coefficient (log Kow) | -3.12 to -1.86 | Multiple sources [1] [6] |

| Dissociation Constant (pKa) | 7.1 | Santos report [1] |

| Refractive Index | n²⁰/D 1.405 | Vulcanchem [6] |

| Vapor Pressure | Negligible | Santos report [1] |

The temperature dependence of solubility follows typical patterns for ionic compounds, where increased thermal energy enhances dissolution kinetics and solute-solvent interactions [11]. In organic media, sodium xylenesulfonate shows markedly different behavior. The compound exhibits only slight solubility in methanol when heated, and limited solubility in other polar organic solvents such as ethanol [5]. This selective solubility pattern reflects the predominantly hydrophilic character imparted by the ionic sulfonate functionality, which strongly favors aqueous environments over organic phases.

Table 2: Solubility Profile in Different Media

| Medium | Solubility | Temperature Effect | Mechanistic Basis |

|---|---|---|---|

| Pure water | 40-66.4 g/100mL at 20°C | Increases with temperature | Complete ionic dissociation |

| Alkaline water (pH 11.96) | 664 g/L | Enhanced at high pH | Favorable electrostatic environment |

| Methanol | Slightly soluble (heated) | Requires elevated temperature | Limited polar interactions |

| Ethanol | Poor solubility | Minimal temperature effect | Unfavorable solvation |

| Non-polar solvents | Essentially insoluble | No significant effect | Absence of ion solvation |

The negative logarithmic partition coefficient values ranging from -3.12 to -1.86 confirm the strong preference for aqueous phases over octanol, indicating high hydrophilicity [1] [6]. This characteristic is essential for the compound's function as a hydrotrope, as it ensures the molecule remains dissolved in the aqueous phase while facilitating the solubilization of hydrophobic compounds through specific molecular interactions.

Thermal Stability and Phase Transition Behavior

The thermal stability profile of sodium xylenesulfonate reveals complex behavior characteristic of organic sulfonates. Thermogravimetric analysis indicates that the compound remains stable up to approximately 300°C, beyond which decomposition processes commence [1] [7]. The thermal degradation pathway involves multiple stages, with initial decomposition producing sulfur dioxide, carbon monoxide, carbon dioxide, and water vapor as primary volatile products [12] [13].

Table 3: Thermal Stability Parameters

| Parameter | Value/Description | Analytical Method | Reference |

|---|---|---|---|

| Thermal Stability Range | Stable up to ~300°C | TGA | [1] [7] |

| Decomposition Onset | Variable (200-350°C) | DSC/TGA | [12] [14] [15] |

| Primary Decomposition Products | SO₂, CO, CO₂, H₂O | TGA-FTIR | [12] [13] |

| Secondary Products | Aromatic fragments | Mass spectrometry | [16] [17] |

| Heating Rate Dependence | 50-100°C variation | Variable rate TGA | [18] [15] |

| Atmosphere Effect | Air < Inert conditions | Comparative analysis | [18] [15] |

The decomposition onset temperature exhibits significant dependence on experimental conditions, particularly heating rate and atmospheric composition. Under nitrogen atmosphere, decomposition typically begins around 300-350°C at moderate heating rates, while in air, oxidative processes can initiate degradation at temperatures as low as 200-250°C [14] [15]. This behavior parallels that observed for other anionic surfactants, where thermo-oxidative degradation occurs approximately 100°C below the corresponding process in inert atmospheres [15].

Phase transition behavior analysis reveals that sodium xylenesulfonate undergoes melting over a broad temperature range, with reported values varying from 27°C to greater than 300°C depending on the specific isomeric composition and hydration state [6] [5] [7]. The wide melting range reflects the UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) nature of commercial sodium xylenesulfonate, which consists of mixed xylene isomers with varying substitution patterns [1] [3].

Differential scanning calorimetry studies would be expected to show endothermic transitions associated with dehydration of any bound water, followed by melting transitions, and ultimately exothermic decomposition processes at elevated temperatures. The thermal analysis methodology established for similar sulfonate compounds indicates that precise determination of phase transition temperatures requires careful control of heating rates and sample preparation conditions [18] [19].

Surface Activity and Hydrotropic Mechanisms

Sodium xylenesulfonate functions as a hydrotrope through sophisticated molecular mechanisms that distinguish it from conventional surfactants. The compound exhibits a minimum hydrotrope concentration (MHC), typically in the range of 0.1 to 1.0 molar, above which cooperative solubilization effects become pronounced [20] [21]. This threshold concentration represents a critical point where hydrotrope-hydrotrope self-association begins to create organized molecular environments capable of solubilizing hydrophobic compounds.

Table 4: Hydrotropic Mechanism Components

| Mechanism | Description | Key Molecular Features | Thermodynamic Basis |

|---|---|---|---|

| Self-Aggregation | Formation of loose clusters above MHC | π-π stacking of aromatic rings | Favorable enthalpy and entropy changes |

| Water Structure Modification | Disruption of tetrahedral water networks | Breaking of hydrogen-bonded clusters | Entropy-driven process |

| Preferential Solute Binding | Direct interaction with hydrophobic molecules | Van der Waals and hydrophobic forces | Negative free energy of binding |

| Cooperativity | Enhanced solubilization at higher concentrations | Multiple hydrotrope-solute interactions | Synergistic thermodynamic effects |

The molecular dynamics simulations of related hydrotropes such as sodium cumene sulfonate provide insights into the aggregation behavior of sodium xylenesulfonate [22] [23]. Above the MHC, hydrotrope molecules form loose aggregates where the hydrophobic aromatic portions orient inward while the sulfonate groups remain hydrated at the aggregate-water interface. This arrangement creates microenvironments with reduced water activity that can accommodate hydrophobic guest molecules [24].

The hydrotropic mechanism involves three primary components: alteration of water structure, formation of solute-hydrotrope complexes, and self-aggregation of hydrotrope molecules [25]. Frank and Evans proposed that hydrotropes disrupt the organized structure of water, preventing the formation of iceberg-like structures around hydrophobic solutes [25]. This water structure modification reduces the thermodynamic penalty associated with cavity formation in the aqueous phase.

Surface tension measurements reveal that sodium xylenesulfonate exhibits modest surface activity compared to conventional surfactants, with critical micelle concentrations significantly higher than traditional amphiphiles [26]. The compound's effectiveness as a hydrotrope stems not from strong surface activity but from its ability to form preferential interactions with both water and hydrophobic solutes simultaneously.

Recent studies comparing sodium xylenesulfonate with biological hydrotropes such as ATP demonstrate that the synthetic hydrotrope operates through preferential binding mechanisms, though with lower efficiency per molecule compared to more complex biological systems [27] [28]. The cooperative nature of hydrotropic solubilization becomes evident in the sigmoidal concentration dependence of solubility enhancement, indicating that multiple hydrotrope molecules participate in the solubilization of each solute molecule [20].

Reactivity Profile with Common Chemical Agents

The chemical reactivity of sodium xylenesulfonate reflects its ionic structure and the relative stability of the aromatic sulfonate framework. The compound demonstrates selective reactivity patterns that are crucial for its safe handling and application in various formulations.

Table 5: Chemical Compatibility and Reactivity Profile

| Chemical Class | Compatibility | Reaction Type | Products/Effects | Safety Considerations |

|---|---|---|---|---|

| Oxidizing Agents | Incompatible | Redox reactions | SO₂, aromatic oxidation products | Avoid contact; potential gas evolution |

| Strong Acids | Generally Compatible | Protonation equilibrium | Neutral acid form | pH-dependent solubility changes |

| Strong Bases | Fully Compatible | Stable ionic form | No reaction | Maintains ionic character |

| Metal Ions | Variable | Ion exchange | Metal sulfonates | Precipitation possible with multivalent cations |

| Organic Solvents | Limited Reactivity | Solvation effects | Phase separation | Poor solubility in non-polar media |

| Water | Fully Compatible | Complete dissociation | Hydrated ions | Spontaneous dissolution |

With oxidizing agents, sodium xylenesulfonate shows incompatibility due to the susceptibility of both the aromatic ring and the sulfonate group to oxidation [12] [29] [13]. Strong oxidizers can attack the methyl substituents on the benzene ring, leading to the formation of carboxylic acids or other oxidized derivatives. Additionally, the sulfonate group can undergo oxidation to produce sulfur trioxide or sulfuric acid derivatives under severe conditions.

The interaction with acids involves protonation equilibria, where the sulfonate anion can associate with protons to form the corresponding sulfonic acid [12] [29]. The dissociation constant (pKa) of 7.1 indicates that in neutral to mildly acidic conditions, the compound exists predominantly in its ionic form, while in strongly acidic media, partial protonation may occur [1]. This pH-dependent behavior affects solubility and hydrotropic activity, with optimal performance typically observed in neutral to slightly alkaline conditions.

Strong bases pose no reactivity concerns, as the sulfonate group remains stable in alkaline environments [12] [29] [13]. The compound maintains its ionic character and hydrotropic functionality across a wide pH range, making it suitable for formulations containing basic components.

Metal ion interactions can lead to the formation of metal sulfonate complexes, particularly with multivalent cations such as calcium or magnesium [30]. These interactions can result in precipitation or reduced hydrotropic efficiency, necessitating consideration of water hardness and metal ion content in practical applications.

Thermal decomposition studies reveal that sodium xylenesulfonate undergoes complex degradation pathways under extreme conditions, producing sulfur oxides, carbon oxides, and aromatic fragments [12] [13]. The primary decomposition products include sulfur dioxide, carbon monoxide, carbon dioxide, and water vapor, along with various aromatic compounds derived from the xylene backbone.

The compound exhibits excellent chemical stability under normal storage and use conditions, with no tendency toward hydrolysis or spontaneous decomposition at ambient temperatures [1] [12]. Its stability profile makes it suitable for long-term storage and incorporation into complex formulations without significant degradation concerns.

Physical Description

WHITE CRYSTALS OR POWDER.

Boiling Point

Vapor Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 557 of 1792 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 1235 of 1792 companies with hazard statement code(s):;

H315 (17.98%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

827-93-0

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Soap, cleaning compound, and toilet preparation manufacturing

Benzenesulfonic acid, dimethyl-, sodium salt (1:1): ACTIVE

BY ADJUSTING THE CONCN OF A NUMBER OF HYDROTROPES, EG, DIETHANOLAMINE, TRIETHANOLAMINE, AND ETHANOL, SODIUM XYLENESULFONATE IN NONIONIC-ANIONIC SYSTEMS WAS DECREASED.

STABLE GEL-TYPE PERFUME COMPOSITIONS CONTAINING 0.1-5 WT % HYDROTROPIC ALKALI METAL BENZOATES, P-TOLUENESULFONATE, OR XYLENESULFONATES AS STABILIZERS WERE PREPD.